2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid
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Overview
Description
2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable brominated precursor in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo[3,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine: This compound shares a similar thiazole-pyridine structure but differs in the presence of a thiadiazole ring.
2-Bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyridine: Another similar compound with a thiadiazole ring instead of a thiazole ring.
Uniqueness
2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern and the presence of both a thiazole and pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H10BrNO3S |
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Molecular Weight |
364.2 g/mol |
IUPAC Name |
2-bromo-7-methyl-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C15H10BrNO3S/c1-8-7-10(18)17-12(9-5-3-2-4-6-9)13(16)21-14(17)11(8)15(19)20/h2-7H,1H3,(H,19,20) |
InChI Key |
KWVGYFFRKYFPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=C(SC2=C1C(=O)O)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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